molecular formula C22H27NO7 B5042768 Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine

Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine

Cat. No.: B5042768
M. Wt: 417.5 g/mol
InChI Key: QKLDMEAURNBVOG-UHFFFAOYSA-N
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Description

Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-(3-phenoxyphenoxy)butylamine with morpholine in the presence of oxalic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of phenoxy derivatives.

Scientific Research Applications

Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The morpholine ring can also play a role in stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3-phenoxyphenoxy)butyl]morpholine: Lacks the oxalic acid component but shares the morpholine and phenoxy groups.

    Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.

Uniqueness

Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine is unique due to the combination of oxalic acid and the morpholine derivative

Properties

IUPAC Name

oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.C2H2O4/c1-2-7-18(8-3-1)24-20-10-6-9-19(17-20)23-14-5-4-11-21-12-15-22-16-13-21;3-1(4)2(5)6/h1-3,6-10,17H,4-5,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLDMEAURNBVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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